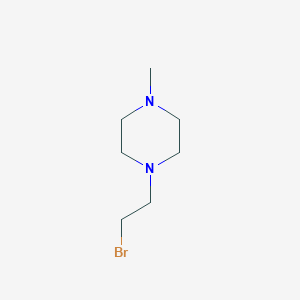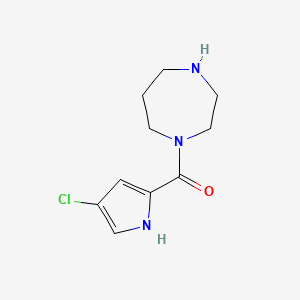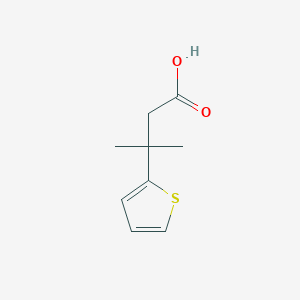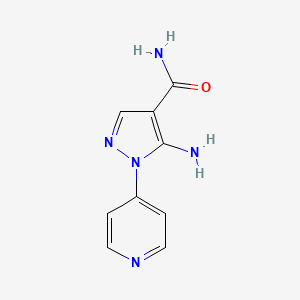
1-(2-Bromoethyl)-4-methylpiperazine
Vue d'ensemble
Description
The compound “1-(2-Bromoethyl)-4-methylpiperazine” likely belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 3-chloropropenyl alkyl ketones or 2,3-dichloropropyl alkyl ketones with 2-substituted ethylamine derivatives . Another method involves the alkylation of commercially available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate .Molecular Structure Analysis
The molecular structure of similar compounds involves various functional groups. For example, “1-(2-Bromoethyl)naphthalene” has a molecular formula of C12H11Br .Chemical Reactions Analysis
Chemical reactions of similar compounds often involve nucleophilic substitution reactions . These reactions typically occur at sp2 or sp hybridized carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For example, “1-(2-Bromoethyl)naphthalene” has a boiling point of 237-238 °C/760 mmHg and a density of 1.646 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-(2-Bromoethyl)-4-methylpiperazine serves as a key intermediate in synthesizing various complex chemical compounds. For instance, it's used in the nucleophilic substitution reaction to create compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Mishriky & Moustafa, 2013). Such compounds have potential applications in various fields, including pharmaceuticals and materials science.
Modeling of Active Sites in Proteins
The compound plays a role in modeling the active sites of type 3 copper proteins. Studies involving unsymmetrical compartmental dinucleating ligands, which include 4-methylpiperazin-1-yl and bromophenol-based ligands, shed light on the effects of thioether groups near metal sites, which is crucial in understanding enzyme activity and designing enzyme mimetics (Merkel et al., 2005).
Supramolecular Chemistry
1-(2-Bromoethyl)-4-methylpiperazine is instrumental in the formation of multi-component hydrogen-bonding salts. These salts, which involve interactions with aromatic acids, lead to the development of three-dimensional supramolecular architectures. Such structures have applications in materials science, especially in the design of novel molecular assemblies and networks (Yu et al., 2015).
Pharmaceutical Synthesis
This compound is also a critical intermediate in the synthesis of various pharmaceuticals. For example, it's used in the preparation of specific piperazine derivatives, which are important in developing new drugs and therapeutic agents (Kushakova et al., 2004).
Advanced Materials and Coordination Chemistry
Research involving 1-(2-Bromoethyl)-4-methylpiperazine often focuses on the development of advanced materials. It is used in synthesizing phenoxo-bridged dicopper(II) complexes, contributing to a deeper understanding of molecular magnetic properties and the development of new materials with specific electrochemical characteristics (Amudha et al., 1999).
Development of Organic-Inorganic Hybrid Materials
The compound is useful in creating new organic-inorganic hybrid materials. For example, studies involving the synthesis and characterization of such materials highlight their potential applications in electronics and photonics due to their unique optical and thermal properties (Gatfaoui et al., 2017).
Mécanisme D'action
Target of Action
Many piperazine derivatives are known to interact with various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and adrenergic systems . The specific targets of “1-(2-Bromoethyl)-4-methylpiperazine” would depend on its exact structure and properties.
Mode of Action
Piperazine derivatives often act as agonists or antagonists at their target receptors. Agonists mimic the action of a neurotransmitter, while antagonists block the action. The exact mode of action would depend on the specific targets of the compound .
Biochemical Pathways
The interaction of the compound with its targets would likely affect various biochemical pathways. For example, if the compound acts on the dopaminergic system, it could affect pathways involved in mood regulation and reward .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed in the gastrointestinal tract, and they can cross the blood-brain barrier to act on the central nervous system .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a dopamine agonist, it could increase dopamine activity in the brain, potentially affecting mood and behavior .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of the compound. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZFKMQSWMOHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)





